
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a nicotinate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid, 4-fluorobenzaldehyde, and ethyl difluoromethyl ketone.
Formation of Intermediate: The first step involves the reaction of 2-chloronicotinic acid with 4-fluorobenzaldehyde in the presence of a base to form an intermediate compound.
Introduction of Difluoromethyl Group: The intermediate is then reacted with ethyl difluoromethyl ketone under specific conditions to introduce the difluoromethyl group.
Final Product Formation: The final step involves esterification to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate has several scientific research applications:
Pharmaceuticals: It is studied for its potential as a drug candidate due to its unique structural features.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its properties in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinate
- Ethyl 2-(difluoromethyl)-6-(4-chlorophenyl)nicotinate
- Ethyl 2-(difluoromethyl)-6-(4-bromophenyl)nicotinate
Uniqueness
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart specific chemical and biological properties
Propriétés
Formule moléculaire |
C15H12F3NO2 |
|---|---|
Poids moléculaire |
295.26 g/mol |
Nom IUPAC |
ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |
Clé InChI |
SSXFBQULUGEONC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



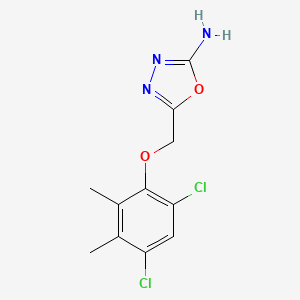
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)
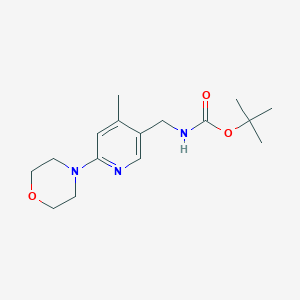

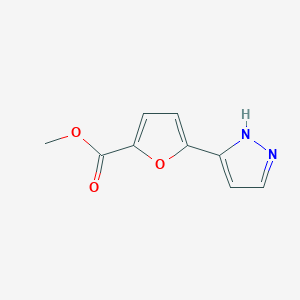
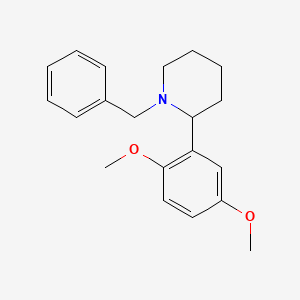
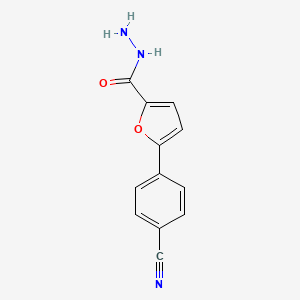
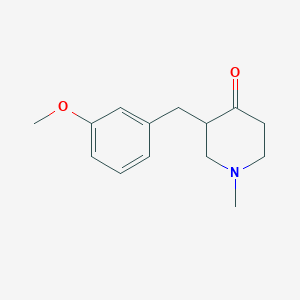

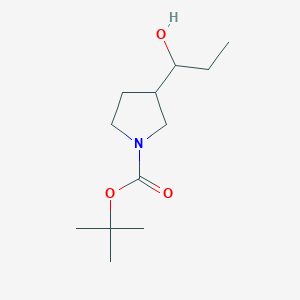
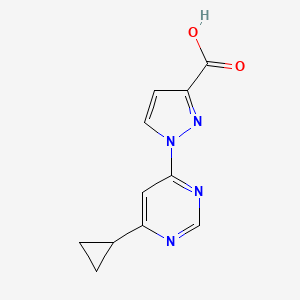
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
